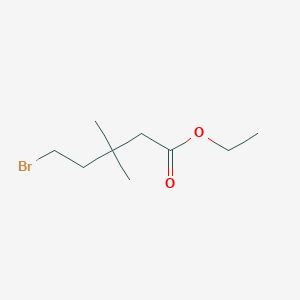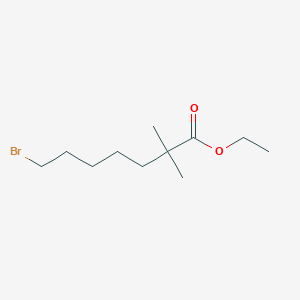
3-Bromo-5-fluoro-4-hydroxybenzonitrile
Descripción general
Descripción
“3-Bromo-5-fluoro-4-hydroxybenzonitrile” is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 200.01 g/mol . This compound is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom at the 3rd position, a fluorine atom at the 5th position, a hydroxyl group at the 4th position, and a nitrile group attached .Aplicaciones Científicas De Investigación
Environmental Fate and Degradation
Bromoxynil, a halogenated aromatic nitrile herbicide, undergoes anaerobic biodegradation under various conditions, including denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic environments. It's degraded through reductive debromination to 4-cyanophenol, further transforming to phenol and eventually to carbon dioxide, indicating diverse anaerobic degradation pathways (Knight et al., 2003).
Synthesis and Environmental Friendliness
Research has also focused on developing high atom-efficient and environmentally friendly methods for preparing bromoxynil and its esters, particularly for herbicidal applications in controlling broad-leafed weeds. This highlights efforts to enhance the production efficiency and environmental compatibility of such compounds (Subbarayappa et al., 2010).
Structural Studies
Structural investigations into halogenated aromatic nitriles, including isostructural and polymorphic studies, provide a fundamental understanding of their molecular configurations and potential reactivity or interaction with other substances. This research can be crucial for designing more effective and selective compounds for various applications (Britton, 2006).
Biological Interactions
Studies on the primary effects of bromoxynil suggest its role in inducing plant cell death may involve cytosol acidification, a mechanism that could be leveraged in designing targeted herbicides or understanding plant-pathogen interactions (Morimoto & Shimmen, 2008).
Mecanismo De Acción
Target of Action
It is known that this compound is used as a reactant in the preparation of tetrazoles , suggesting that it may interact with enzymes or receptors involved in tetrazole synthesis or metabolism.
Mode of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
Given its use in sm coupling reactions, it may be involved in pathways related to carbon-carbon bond formation .
Result of Action
Given its use in the preparation of tetrazoles , it may contribute to the synthesis of these heterocyclic compounds, which have various applications in medicinal chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. For instance, the compound’s reactivity in SM coupling reactions may be affected by the presence of a palladium catalyst and the reaction conditions .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKJFNKASNIOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)


